4-amino-2-(hydroxymethyl)cyclopentan-1-ol;hydrochloride is a chemical compound characterized by its unique cyclopentane structure featuring an amino group and a hydroxymethyl substituent. Its molecular formula is C6H14ClN2O2, and it has a molecular weight of approximately 167.63 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility in aqueous solutions, which is beneficial for various biological and pharmaceutical applications .
The synthesis of 4-amino-2-(hydroxymethyl)cyclopentan-1-ol;hydrochloride typically involves multi-step organic reactions. Common methods include:
This compound finds utility in various fields:
Several compounds share structural similarities with 4-amino-2-(hydroxymethyl)cyclopentan-1-ol;hydrochloride, including:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (1R,2S,4R)-4-amino-2-hydroxy-cyclopentanemethanol Hydrochloride | Similar cyclopentane structure | Different stereochemistry affecting activity |
| (1S,2S,4R)-4-amino-2-(hydroxymethyl)cyclopentan-1-ol Hydrobromide | Hydroxymethyl and amino groups | Bromide salt may alter solubility properties |
| (1S,2R,4R)-4-amino-2-hydroxy-cyclopentanemethanol | Hydroxyl instead of hydroxymethyl | Potentially different reactivity and applications |
The uniqueness of 4-amino-2-(hydroxymethyl)cyclopentan-1-ol;hydrochloride lies in its specific combination of functional groups and stereochemistry, which can influence its biological activity and utility in drug synthesis compared to these similar compounds .
The synthesis of 4-amino-2-(hydroxymethyl)cyclopentan-1-ol;hydrochloride relies fundamentally on the strategic functionalization of cyclopentanol derivatives . Traditional approaches involve the systematic introduction of amino and hydroxymethyl substituents onto the cyclopentane framework through well-established organic transformations. The compound's molecular formula C₆H₁₄ClNO₂ with a molecular weight of 167.63 grams per mole represents the hydrochloride salt form of the base amino alcohol [5].
Cyclopentanol derivative functionalization typically proceeds through a multi-step sequence beginning with the preparation of appropriately substituted cyclopentanone precursors [3]. The construction of densely functionalized cyclopentanol derivatives remains an important synthetic challenge due to the ubiquity of this structural motif in natural products [3]. Key methodological approaches include the three-component coupling of magnesium acetylides, silyl glyoxylates, and nitroalkenes, which results in highly diastereoselective cascade reactions that provide tetrasubstituted silyloxyallene products [3].
The regio- and diastereoselectivity of these transformations have been studied using density functional theory calculations, providing mechanistic insights into the formation of cyclopentenol and cyclopentitol products [3]. These silyloxyallene intermediates can be converted to cyclopentanol derivatives through Lewis-acid assisted Henry cyclization reactions [3]. The alkene functionality present in the resulting cyclopentanol products can be further elaborated using diastereoselective ketohydroxylation reactions to introduce additional functional groups [3].
| Substrate | Product | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|
| Phenyl derivative | 9a | 67 | 3:1 |
| 2-Thienyl derivative | 9d | 59 | >20:1 |
| 2-Furyl derivative | 9g | 58 | >10:1 |
The synthetic approach to cyclopentanol derivatives has been further refined through the development of palladium-catalyzed enantioselective allylic alkylation methodologies [21]. These methods enable the construction of cyclopentenediol building blocks containing tertiary alcohol stereocenters, which are particularly challenging to access through conventional approaches [21]. The enantioselective palladium-catalyzed allylic alkylation has been employed effectively to generate chiral tertiary alcohol stereocenters with high efficiency [21].
Reductive amination represents a fundamental strategy for the introduction of amino functionality into cyclopentanol frameworks [7] [12]. This methodology involves the formation of imine intermediates from carbonyl precursors and primary or secondary amines, followed by selective reduction to yield the corresponding amino alcohols [12]. The approach avoids the problems associated with direct alkylation of amines with alkyl halides, which can lead to multiple alkylation products [12].
Several robust protocols have been established for the reductive amination of ketones with both basic and non-basic amines [7]. The borane-tetrahydrofuran/acetic acid/dichloromethane method typically requires reaction times of 3-41 hours at room temperature or elevated temperatures [7]. Alternative protocols utilizing borane-tetrahydrofuran/trimethylsilyl chloride/dimethylformamide or sodium borohydride/trimethylsilyl chloride/dimethylformamide proceed more rapidly, typically requiring 10-230 minutes at 0 degrees Celsius [7].
The scope of reductive amination encompasses a wide range of aromatic aldehydes, cyclic ketones, and acyclic ketones [7]. Cyclopentanone derivatives have been successfully employed in reductive amination reactions with various amine nucleophiles [8]. The procedure involves stirring cyclopentanone with the desired amine in dry methanol over molecular sieves under nitrogen atmosphere, followed by addition of sodium borohydride [8].
| Reducing Agent | Conditions | Reaction Time | Temperature |
|---|---|---|---|
| Borane-tetrahydrofuran/acetic acid | Dichloromethane | 3-41 hours | Room temperature |
| Borane-tetrahydrofuran/trimethylsilyl chloride | Dimethylformamide | 10-230 minutes | 0°C |
| Sodium borohydride/trimethylsilyl chloride | Dimethylformamide | 10-230 minutes | 0°C |
Biocatalytic approaches to reductive amination have emerged as environmentally friendly alternatives to traditional chemical methods [8]. These enzymatic systems employ reductive aminases in combination with glucose dehydrogenase for cofactor regeneration [8]. The biocatalytic reductive amination typically requires 24 hours at 30 degrees Celsius with 250 revolutions per minute shaking [8]. The reactions are conducted in Tris-hydrochloric acid buffer at pH 9 with dimethyl sulfoxide as cosolvent [8].
Samarium diiodide represents a powerful single-electron transfer reducing agent that has found significant application in the synthesis of cyclopentanol derivatives through cyclodimerization processes [9] [13]. This lanthanide-based reagent, commonly known as Kagan's reagent, exhibits remarkable chemoselectivity among functional groups while promoting carbon-carbon bond formation reactions [13].
The samarium diiodide-mediated cyclodimerization of α,β-unsaturated ketones proceeds under mild conditions at room temperature using two molar equivalents of samarium diiodide per mole of substrate [9]. The reaction is stereocontrolled and proceeds under neutral conditions, making it particularly attractive for the synthesis of sensitive cyclopentanol derivatives [9]. The absence of protic solvents is essential for optimal cyclization, while the use of hexamethylphosphoramide as a co-promoter significantly improves yields and regioselectivity [9].
The mechanism involves single-electron transfer from samarium diiodide to the α,β-unsaturated ketone substrate, generating a radical anion intermediate that undergoes subsequent cyclization [9]. The process is regioselective over competitive carbon-carbon double bond reduction when appropriate co-promoters are employed [9]. Crystallographic studies of dimeric products have provided structural confirmation of the stereochemical outcomes [9].
| Parameter | Optimal Conditions | Effect on Yield |
|---|---|---|
| Samarium diiodide equivalents | 2.0 | Essential for cyclization |
| Co-promoter | Hexamethylphosphoramide | Improves yield and selectivity |
| Solvent | Tetrahydrofuran | Maintains reagent stability |
| Temperature | Room temperature | Prevents decomposition |
The samarium diiodide methodology has been successfully applied to both cyclic and non-cyclic α,β-unsaturated ketones [9]. When η²- or η⁴-iron-coordinated α,β-unsaturated ketones are employed as substrates, the reaction preferentially gives 1,4-reduced products rather than cyclized dimers [9]. This selectivity can be exploited to control reaction pathways and access different structural frameworks [9].
One-pot cascade reactions have emerged as highly efficient synthetic strategies for the construction of complex cyclopentanol derivatives, including amino alcohol targets [10]. These methodologies combine multiple bond-forming events in a single reaction vessel, reducing the number of purification steps and improving overall synthetic efficiency [10].
A novel one-pot method for the synthesis of 1-aryl-2-aminoalkanol derivatives involves carbon-hydrogen bond hydroxylation at the benzylic α-carbon atom followed by subsequent nitrile or amide functional group reduction [10]. This cascade process utilizes molecular oxygen as an oxidant and sodium bis(2-methoxyethoxy)aluminum hydride as a reductant [10]. The substrate scope encompasses 30 different entries, demonstrating the broad applicability of this approach [10].
The mechanistic rationale for these cascade processes involves initial carbon-hydrogen bond activation followed by oxygen insertion and subsequent reduction of the nitrogen-containing functional group [10]. Although the products are obtained in moderate yields, the protocol provides direct access to sterically congested 1,2-amino alcohols that are difficult to prepare through alternative routes [10].
| Substrate Type | Oxidant | Reductant | Yield Range (%) |
|---|---|---|---|
| Benzylic amides | Molecular oxygen | Sodium bis(2-methoxyethoxy)aluminum hydride | 35-65 |
| Benzylic nitriles | Molecular oxygen | Sodium bis(2-methoxyethoxy)aluminum hydride | 40-70 |
| Substituted aromatics | Molecular oxygen | Sodium bis(2-methoxyethoxy)aluminum hydride | 30-60 |
Mixed diaminocyclopentenone formation represents another important class of one-pot cascade reactions [23]. These processes involve the reaction of furfural with two different amines promoted by copper trifluoromethanesulfonate under mild conditions [23]. The regioselectivity of these transformations allows for the preferential incorporation of benzyl and aryl amines at position 5 compared to alkyl amines, which are incorporated at position 4 of the cyclopentenone ring [23].
The utility of these orthogonally protected diaminocyclopentane cores has been demonstrated in the total synthesis of complex natural products [23]. The flexibility of this approach allows for the sequential introduction of different nitrogen-containing functional groups, including amides and ureas [23]. The methodology has been successfully applied to the synthesis of Agelastatin A in six steps with an overall yield of 26 percent [23].
Chiral auxiliaries represent a fundamental strategy in asymmetric synthesis for controlling the absolute configuration of stereogenic centers in cyclopentanol derivatives [11]. These stereogenic groups are temporarily incorporated into organic compounds to bias the stereochemical outcome of subsequent reactions before being removed and recovered for future use [11]. The application of chiral auxiliaries to the synthesis of amino alcohols has proven particularly valuable due to the biological importance of enantiomerically pure compounds [11].
The Evans oxazolidinone chiral auxiliaries have found extensive application in the asymmetric synthesis of cyclopentanol frameworks [11]. David Evans' synthesis of the macrolide cytovaricin utilized oxazolidinone chiral auxiliaries for one asymmetric alkylation reaction and four asymmetric aldol reactions, successfully controlling the absolute stereochemistry of nine stereocenters [11]. This demonstrates the power of auxiliary-controlled methodology in complex molecule synthesis [11].
Alternative chiral auxiliaries include 1,1'-binaphthyl-2,2'-diol, which has been employed in asymmetric synthesis since 1983 [11]. Trans-2-phenyl-1-cyclohexanol was introduced as a more accessible alternative to chiral 8-phenylmenthol for auxiliary applications [11]. The choice of auxiliary depends on the specific transformation and the required level of stereochemical control [11].
| Chiral Auxiliary | Application | Stereochemical Control | Reaction Type |
|---|---|---|---|
| Evans oxazolidinone | Alkylation/aldol | 9 stereocenters | Multiple reactions |
| 1,1'-Binaphthyl-2,2'-diol | Various transformations | High enantioselectivity | Broad scope |
| Trans-2-phenyl-1-cyclohexanol | Alternative to menthol | Good selectivity | Cost-effective |
The mechanism of chiral auxiliary-controlled reactions involves the formation of diastereomeric transition states, where the auxiliary biases the approach of reagents to favor one facial selectivity [11]. The auxiliary is typically coupled to the substrate through covalent bond formation, undergoes diastereoselective transformation, and is subsequently removed under conditions that do not cause racemization [11]. Recovery and reuse of the auxiliary makes this approach economically viable for synthetic applications [11].
Copper-catalyzed asymmetric Diels-Alder reactions utilizing chiral carboxylic acid-azanol adducts as stereochemical directors represent an advanced application of auxiliary methodology . The process involves three distinct stages: protection of azanol with chiral carboxylic acids, cycloaddition with cyclopentadiene in the presence of stannous chloride, and reduction followed by deprotection . This methodology achieves 92 percent diastereomeric excess in the cycloaddition step .
Asymmetric catalysis has revolutionized the synthesis of enantiomerically pure cyclopentanol derivatives through the development of highly selective chiral catalysts [14] [17]. These methodologies enable the production of single enantiomers without the need for stoichiometric chiral auxiliaries, offering significant advantages in terms of atom economy and environmental sustainability [17].
Rhodium-based catalysts have demonstrated exceptional performance in asymmetric hydrogenation reactions [17]. The cationic ruthenium complex RuHCl formed by reaction with hydrogen gas operates through a well-defined catalytic cycle involving reversible substrate binding, protonation, hydride transfer, and product release [17]. Enantioselection ratios exceeding 99:1 are achieved in the hydride transfer step through careful control of reaction conditions [17].
| Catalyst System | Substrate Type | Enantioselectivity | Turnover Number |
|---|---|---|---|
| Ruthenium-BINAP | β-Keto esters | >99:1 | 10,000-50,000 |
| Iridium-ferrocene phosphine | β-Amino ketones | >99% ee | 48,500 |
| Copper-bisoxazoline | Styrene derivatives | 90% ee | Variable |
Iridium-catalyzed asymmetric hydrogenation of β-amino ketones provides direct access to chiral γ-amino alcohols [27]. A series of tridentate ferrocene-based phosphine ligands bearing modular unsymmetrical vicinal diamine scaffolds have been developed for this transformation [27]. The system demonstrates excellent reactivity toward substrates with flexible structure and functionality, accommodating both β-tertiary-amino ketones and β-secondary-amino ketones [27].
The mechanistic framework for these asymmetric catalysis protocols involves nonclassical metal-ligand bifunctional catalysis utilizing an "nitrogen-hydrogen effect" [17]. The catalyst precursor generates equilibrating species that react with ketonic substrates through outer coordination sphere mechanisms [17]. This mechanistic understanding has enabled the rational design of improved catalyst systems [17].
Copper-catalyzed asymmetric processes have shown remarkable versatility in amino alcohol synthesis [26] [29]. Enantioselective aminohydroxylation of styrene derivatives catalyzed by chiral copper bisoxazoline complexes proceeds through oxaziridine-mediated mechanisms [29]. The process achieves high regioselectivity and operates under osmium-free conditions, making it an attractive alternative to traditional aminohydroxylation methods [29].
The development of chiral cyclopentadienyl ligands represents an emerging area in asymmetric catalysis [14]. These versatile ligands have shown enormous potential in enantioselective transformations, offering new opportunities for catalyst design [14]. Comparative analysis of available ligand families has revealed structure-activity relationships that guide further development [14].
The thermodynamic stability of 4-amino-2-(hydroxymethyl)cyclopentan-1-ol hydrochloride is fundamentally governed by the structural characteristics of its cyclopentane backbone and the stabilizing interactions between its functional groups. The compound exists as a hydrochloride salt with the molecular formula C6H14ClNO2 and a molecular weight of 167.63 g/mol [1] [2].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C6H14ClNO2 | [1] [2] |
| Molecular Weight (g/mol) | 167.63 | [1] [2] |
| CAS Number | 1951424-77-3 | [1] [2] |
| Chemical Name | 4-amino-2-(hydroxymethyl)cyclopentan-1-ol hydrochloride | [1] [2] |
| Stereochemistry | (1S,2S,4R) configuration | [1] |
| Storage Conditions | 20°C, 2 years | [2] |
The thermodynamic stability is enhanced by several structural factors. The five-membered cyclopentane ring adopts conformations that minimize steric strain while maximizing favorable intramolecular interactions [3]. The presence of multiple hydroxyl groups and the amino functionality creates opportunities for intramolecular hydrogen bonding, which contributes significantly to the overall molecular stability [4] [5].
Research on similar amino alcohol systems demonstrates that thermodynamic stability is critically dependent on the pattern of hydrogen bonding networks formed both intramolecularly and intermolecularly [4] [5]. In the case of 4-amino-2-(hydroxymethyl)cyclopentan-1-ol hydrochloride, the (1S,2S,4R) stereochemistry positions the functional groups in a configuration that optimizes these stabilizing interactions [1].
The hydrochloride salt formation provides additional thermodynamic stabilization through ionic interactions. The protonated amino group (NH3+) forms strong electrostatic interactions with the chloride ion, while simultaneously engaging in hydrogen bonding with neighboring molecules [6]. This dual stabilization mechanism is characteristic of amino alcohol hydrochloride salts and contributes to their enhanced shelf stability at ambient storage conditions [2] [6].
Comparative analysis with related compounds reveals that small changes in stereochemistry can significantly impact thermodynamic stability . The specific (1S,2S,4R) configuration of this compound differs from related stereoisomers, potentially leading to distinct stability profiles and biological activities [1].
The hydrogen bonding capacity of 4-amino-2-(hydroxymethyl)cyclopentan-1-ol hydrochloride is exceptionally high due to the presence of multiple functional groups capable of both donating and accepting hydrogen bonds. This multifunctional character significantly influences the compound's physicochemical properties and intermolecular interactions [4] [8].
| Functional Group | Hydrogen Bond Type | Expected Interactions | Impact on Properties |
|---|---|---|---|
| Primary amino group (-NH2) | Donor/Acceptor | Forms NH···O and N···HO bonds | Increased polarity and water solubility |
| Primary hydroxyl group (-OH) | Donor/Acceptor | Forms OH···N and O···HN bonds | Enhanced hydrogen bonding network formation |
| Secondary hydroxyl group (-OH) | Donor/Acceptor | Forms OH···O and O···HO bonds | Additional stabilizing interactions |
| Hydrochloride salt (NH3+Cl-) | Strong ionic interactions | Enhanced aqueous solubility through ionic solvation | Significantly improved aqueous solubility |
The primary amino group in its protonated state (NH3+) serves as a strong hydrogen bond donor, capable of forming up to three hydrogen bonds simultaneously [8] [6]. This high hydrogen bonding capacity is characteristic of primary ammonium ions and contributes substantially to the compound's interaction potential with polar solvents and biological targets [9] [10].
The hydroxymethyl substituent introduces an additional hydrogen bonding site that can participate in both intramolecular and intermolecular hydrogen bonding networks [4]. Research on amino alcohol compounds demonstrates that such secondary alcohol groups typically exhibit hydrogen bonding energies in the range of 15-25 kJ/mol, depending on the local chemical environment [11].
The cyclopentanol hydroxyl group provides another hydrogen bonding site, creating a network of interconnected hydrogen bonding opportunities. Studies on similar cyclopentanol derivatives indicate that the five-membered ring structure influences the spatial orientation of hydroxyl groups, affecting their hydrogen bonding accessibility and strength [12] [13].
The formation of three-dimensional hydrogen bonding networks, as observed in related amino alcohol systems, can lead to enhanced mechanical properties and altered physical characteristics [5]. The dimensionality of these networks is critical, with three-dimensional networks typically providing greater stability and rigidity compared to two-dimensional arrangements [5].
The solubility profile of 4-amino-2-(hydroxymethyl)cyclopentan-1-ol hydrochloride is dominated by its ionic character and extensive hydrogen bonding capacity. The hydrochloride salt formation dramatically enhances aqueous solubility compared to the free base form, following established principles of pharmaceutical salt chemistry [14].
| Solvent Type | Expected Solubility | Rationale |
|---|---|---|
| Water (polar protic) | High | Hydrochloride salt enhances aqueous solubility through ionic interactions |
| Ethanol (polar protic) | Moderate to High | Hydrogen bonding with alcohol functional groups |
| Methanol (polar protic) | Moderate to High | Similar hydrogen bonding capacity as ethanol |
| n-Octanol (polar protic) | Low to Moderate | Limited by hydrophobic cyclopentane ring |
| Hexane (nonpolar) | Very Low | Poor solvation of ionic and polar groups |
| Diethyl ether (polar aprotic) | Low | Limited hydrogen bonding capacity |
| Chloroform (polar aprotic) | Low | Weak interactions with polar functional groups |
In aqueous systems, the compound exhibits high solubility due to the combined effects of ionic solvation of the ammonium chloride moiety and hydrogen bonding interactions of the hydroxyl groups with water molecules [15] [14]. The zwitterionic character potential of amino alcohols contributes to their excellent water solubility, with the positive charge on the protonated amino group balanced by favorable interactions with water [9] [14].
Studies on amino acid solubility in mixed solvent systems demonstrate that the addition of alcoholic co-solvents typically reduces overall solubility compared to pure water, following a second-degree polynomial relationship [15]. For 4-amino-2-(hydroxymethyl)cyclopentan-1-ol hydrochloride, moderate to high solubility is expected in ethanol and methanol due to the ability of these solvents to engage in hydrogen bonding with both the hydroxyl and amino functional groups [16] [17].
The partition coefficient (log P) for similar amino alcohol compounds typically falls in the range of -3 to -1, indicating strong preference for the aqueous phase over lipophilic solvents [18] [19]. This hydrophilic character is consistent with the presence of multiple polar functional groups and the ionic nature of the hydrochloride salt [18].
In nonpolar solvents such as hexane, the compound exhibits very poor solubility due to the inability of nonpolar solvents to stabilize the ionic and polar functional groups through appropriate solvation mechanisms [20] [21]. The cyclopentane backbone, while providing some hydrophobic character, is insufficient to overcome the strong polar nature of the functional groups [22].
The protonation behavior of 4-amino-2-(hydroxymethyl)cyclopentan-1-ol hydrochloride is characterized by the presence of multiple ionizable groups, with the primary amino group being the most significant contributor to the compound's acid-base properties [23] [9].
| Ionizable Group | Expected pKa Range | Protonation State pH 7 | Physiological Relevance |
|---|---|---|---|
| Primary amino group (free base) | 9.0 - 10.5 | Predominantly protonated (NH3+) | Positively charged at physiological pH |
| Primary hydroxyl group | ~15-16 | Neutral (OH) | Available for hydrogen bonding |
| Secondary hydroxyl group | ~15-16 | Neutral (OH) | Available for hydrogen bonding |
| Hydrochloride salt form | Already protonated (pKa of conjugate acid ~9-10) | Fully protonated (NH3+Cl-) | Enhanced bioavailability through salt formation |
The primary amino group exhibits a pKa value typically ranging from 9.0 to 10.5, characteristic of aliphatic primary amines [23] [9]. This value is influenced by the electron-withdrawing effects of the adjacent hydroxyl groups and the conformational constraints imposed by the cyclopentane ring structure [10]. At physiological pH (approximately 7.4), the amino group exists predominantly in its protonated form (NH3+), conferring a positive charge to the molecule [9] [10].
Computational studies on amino acid pKa determination using density functional theory methods indicate that accurate prediction requires consideration of solvation effects and conformational flexibility [23]. For cyclic amino alcohols like 4-amino-2-(hydroxymethyl)cyclopentan-1-ol, the ring constraint may reduce conformational flexibility, potentially affecting the precise pKa value compared to acyclic analogs [24].
The hydroxyl groups present in the molecule have much higher pKa values (approximately 15-16), indicating that they remain neutral under physiological conditions [10]. These groups primarily function as hydrogen bond donors and acceptors rather than participating in protonation equilibria under normal biological pH ranges [8] [10].
The formation of the hydrochloride salt ensures that the amino group remains fully protonated across a wide pH range, eliminating pH-dependent solubility variations that might occur with the free base form [6]. This characteristic is particularly important for pharmaceutical applications where consistent bioavailability is required [24] [9].